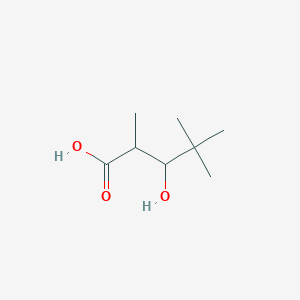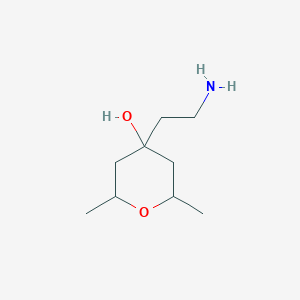
4-(2-Aminoethyl)-2,6-dimethyloxan-4-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Aminoethyl)-2,6-dimethyloxan-4-OL is an organic compound that features a six-membered oxane ring with two methyl groups at positions 2 and 6, and an aminoethyl group at position 4
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Aminoethyl)-2,6-dimethyloxan-4-OL typically involves the following steps:
Formation of the Oxane Ring: The oxane ring can be synthesized through the cyclization of a suitable precursor, such as a diol or an epoxide, under acidic or basic conditions.
Introduction of the Aminoethyl Group: The aminoethyl group can be introduced via nucleophilic substitution reactions. For example, a halogenated oxane derivative can be reacted with ethylenediamine under reflux conditions to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-(2-Aminoethyl)-2,6-dimethyloxan-4-OL can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The aminoethyl group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce primary or secondary amines.
Scientific Research Applications
4-(2-Aminoethyl)-2,6-dimethyloxan-4-OL has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a ligand in biochemical assays or as a precursor for biologically active molecules.
Industry: It can be used in the production of polymers, resins, and other materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(2-Aminoethyl)-2,6-dimethyloxan-4-OL involves its interaction with molecular targets such as enzymes or receptors. The aminoethyl group can form hydrogen bonds or electrostatic interactions with active sites, modulating the activity of the target molecule. Pathways involved may include signal transduction or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
4-(2-Aminoethyl)phenol: Similar structure but with a phenol ring instead of an oxane ring.
2-Aminoethyl-2,6-dimethylpiperidine: Similar structure but with a piperidine ring.
Uniqueness
4-(2-Aminoethyl)-2,6-dimethyloxan-4-OL is unique due to its oxane ring structure, which imparts different chemical and physical properties compared to similar compounds with phenol or piperidine rings
Properties
Molecular Formula |
C9H19NO2 |
|---|---|
Molecular Weight |
173.25 g/mol |
IUPAC Name |
4-(2-aminoethyl)-2,6-dimethyloxan-4-ol |
InChI |
InChI=1S/C9H19NO2/c1-7-5-9(11,3-4-10)6-8(2)12-7/h7-8,11H,3-6,10H2,1-2H3 |
InChI Key |
NTGPARSOECUSFG-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CC(O1)C)(CCN)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



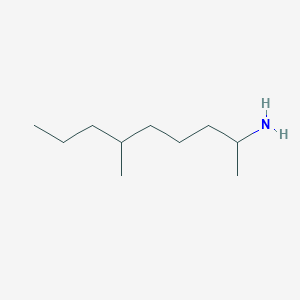

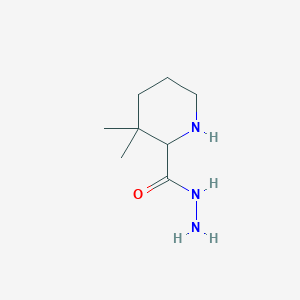

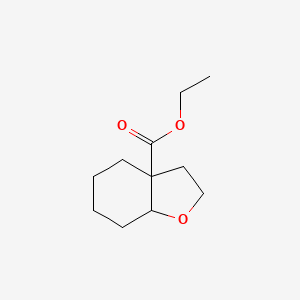
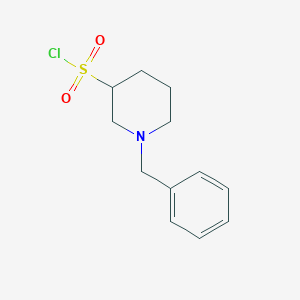
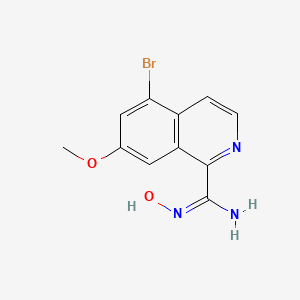
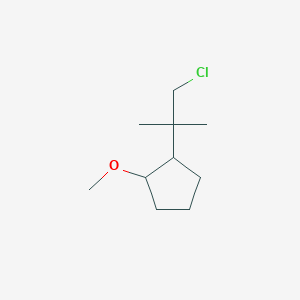


![2-{[2-(Difluoromethoxy)phenyl]methylidene}-6-hydroxy-2,3-dihydro-1-benzofuran-3-one](/img/structure/B13198920.png)
